Photoregulin 3

描述

属性

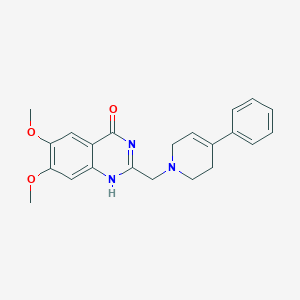

IUPAC Name |

6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCSOMMBIPJYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photoregulin 3: A Novel Modulator of NR2E3 for the Treatment of Retinal Degeneration

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Photoregulin 3 (PR3) has emerged as a promising small molecule candidate for the treatment of inherited retinal degenerations, such as retinitis pigmentosa (RP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of PR3, with a focus on the experimental data and methodologies that underpin its therapeutic potential.

Discovery of this compound

This compound was identified following a focused effort to improve upon the pharmacological properties of an earlier compound, Photoregulin 1 (PR1). While PR1 demonstrated the ability to modulate rod-specific gene expression, its in vivo application was limited by its potency and stability.[1] PR3, a structurally unrelated compound, was discovered through a luciferase-based assay designed to identify molecules that interact with the orphan nuclear receptor, Nr2e3.[1] This screening effort identified PR3 as a potent modulator of Nr2e3 activity.

Mechanism of Action: Targeting the NRL-NR2E3 Pathway

The primary mechanism of action of this compound is the modulation of the key transcription factors involved in photoreceptor cell fate, particularly the orphan nuclear receptor NR2E3.[2][3] In the developing retina, a complex transcriptional network determines whether a photoreceptor precursor cell commits to a rod or a cone fate. The transcription factor NRL is a master regulator that drives the rod phenotype.[4][5] NRL, in turn, activates the expression of NR2E3, which functions to promote the expression of rod-specific genes (such as rhodopsin) while simultaneously repressing cone-specific genes.[4][6]

This compound is proposed to act as an antagonist or inhibitor of NR2E3.[2][4] It is suggested that PR3 enhances the formation of a complex between NR2E3 and NRL.[3][7] This enhanced interaction is thought to prevent NRL and another key transcription factor, CRX, from binding to the regulatory regions of rod-specific genes, thereby downregulating their expression.[3][7] By reducing the levels of potentially toxic rod-specific proteins in the context of genetic mutations, PR3 is believed to confer a more cone-like, and consequently more resilient, state upon rod photoreceptors, thus preventing or delaying their degeneration.[4][6]

Evidence supporting this mechanism includes the finding that PR3 reduces rhodopsin expression in wild-type mice but not in rd7 mice, which harbor a mutation in the Nr2e3 gene.[1][3] Furthermore, a direct interaction between PR3 and Nr2e3 has been confirmed through isothermal titration calorimetry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Metric | Value | Reference |

| Nr2e3-NCoR Luciferase Assay | IC50 | 0.07 µM | [1] |

| Isothermal Titration Calorimetry (ITC) | Estimated Kd | 67 µM | [1] |

| Dissociated Retinal Cell Cultures (Rhodopsin Expression) | Dose-dependent reduction | Observed | [1] |

| Intact Retinal Explant Cultures (Rhodopsin Expression) | Significant reduction with 0.3 µM PR3 | Observed | [2] |

Table 2: In Vivo Efficacy of this compound in RhoP23H Mice

| Parameter | Treatment Group | Result | p-value | Reference |

| Outer Nuclear Layer (ONL) Thickness | PR3-treated | Significantly preserved | <0.05 | [2] |

| Vehicle-treated | 2-3 rows of photoreceptors remaining | [2] | ||

| Scotopic b-wave Amplitude | PR3-treated | Significantly higher than vehicle | <0.05 | [2] |

| Vehicle-treated | Minimal response | [2] | ||

| Photopic b-wave Amplitude | PR3-treated | Significantly higher than vehicle | <0.05 | [2] |

| Vehicle-treated | Minimal response | [2] | ||

| Rhodopsin mRNA Expression | PR3-treated | Higher than vehicle-treated | 3.13E-05 | [2] |

| Recoverin mRNA Expression | PR3-treated | Higher than vehicle-treated | 1.73E-05 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase-Based Assay for Nr2e3 Modulators

This assay was used for the initial identification of PR3.

-

Cell Line: CHO-S cells were co-transfected with plasmids encoding a Gal4 DNA-binding domain fused to the Nr2e3 ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.

-

Compound Screening: Compounds from a chemical library were added to the transfected cells.

-

Mechanism: In the absence of an interacting compound, the Nr2e3-NCoR (nuclear receptor corepressor) complex forms, repressing luciferase expression. A small molecule that disrupts this interaction will lead to an increase in luciferase activity.

-

Readout: Luciferase activity was measured using a luminometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for hit compounds.

Dissociated Retinal Cell Culture for Rhodopsin Expression

This protocol was used to assess the effect of PR3 on rhodopsin expression in vitro.

-

Tissue Preparation: Retinas were dissected from postnatal day 5 (P5) mice.

-

Dissociation: Retinal tissue was treated with 0.5% trypsin in HBSS for 10 minutes at 37°C.

-

Cell Plating: Dissociated cells were plated in 96-well plates in Neurobasal-A medium supplemented with 1% FBS, N2, B27, penicillin/streptomycin, and L-glutamine.

-

Treatment: PR3 or vehicle (DMSO) was added to the culture medium one day after plating.

-

Incubation: Cells were incubated for two days.

-

Immunofluorescence:

-

Cells were fixed with 4% paraformaldehyde.

-

Permeabilized and blocked with 10% normal horse serum and 0.5% Triton X-100.

-

Incubated with a primary antibody against rhodopsin.

-

Incubated with a fluorescently labeled secondary antibody.

-

Nuclei were counterstained with ToPro3.

-

-

Imaging and Analysis: Plates were imaged, and the optical density of rhodopsin staining was quantified and normalized to the nuclear stain.

In Vivo Treatment of RhoP23H Mouse Model

This protocol describes the in vivo efficacy testing of PR3.

-

Animal Model: RhoP23H mice, a model for autosomal dominant retinitis pigmentosa.

-

Treatment Window: Daily intraperitoneal (IP) injections were administered from postnatal day 12 (P12) or P14 to P21, a period of significant rod photoreceptor death in this model.[1][2]

-

Drug Formulation: PR3 was dissolved in DMSO and administered at a dose of 10 mg/kg.[1]

-

Control Group: Littermates received IP injections of the vehicle (DMSO).

-

Endpoint Analysis (at P21):

-

Electroretinography (ERG): To assess retinal function.

-

Histology: To measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor survival.

-

Quantitative PCR (qPCR): To measure the expression of photoreceptor-specific genes.

-

Electroretinography (ERG) Protocol

This protocol was used to measure retinal function in vivo.

-

Dark Adaptation: Mice were dark-adapted overnight.

-

Anesthesia: Mice were anesthetized with isoflurane.

-

Pupil Dilation: Pupils were dilated using 1% tropicamide and 2.5% phenylephrine.

-

Electrode Placement: A reference electrode was placed on the head, a ground electrode on the tail, and contact lens electrodes on each cornea.

-

Scotopic ERG: A series of light flashes of increasing intensity were delivered in a Ganzfeld dome to elicit rod-driven responses.

-

Photopic ERG: Following the scotopic series, mice were light-adapted, and then a series of flashes were delivered to elicit cone-driven responses.

-

Data Analysis: The amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response) were measured and compared between treatment groups.

Conclusion

This compound represents a significant advancement in the development of small molecule therapies for retinitis pigmentosa. Its targeted modulation of the NR2E3 pathway offers a mutation-agnostic approach to preserving photoreceptor function and structure. The data presented in this guide demonstrate the potent in vitro and in vivo activity of PR3, providing a strong rationale for its continued development as a potential treatment for inherited retinal degenerations. Further studies are warranted to optimize its pharmacological properties and advance it towards clinical evaluation.

References

- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disease modeling and pharmacological rescue of autosomal dominant retinitis pigmentosa associated with RHO copy number variation | eLife [elifesciences.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Protocol for electroretinogram recording of the Drosophila compound eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

Initial Studies on the Function of Photoregulin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial research has identified Photoregulin 3 (PR3) as a small molecule with significant potential in the modulation of photoreceptor cell fate and survival.[1][2][3][4] Unlike large protein regulators, PR3 acts as a targeted inhibitor of the orphan nuclear receptor Nr2e3, a key transcription factor in the developmental pathway of rod photoreceptors.[2][4][5] This document provides a comprehensive overview of the foundational studies on PR3, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its initial characterization. The focus of this guide is to provide a technical understanding of PR3's function for professionals in the fields of ophthalmology, neuroscience, and drug development.

Core Mechanism of Action: Antagonism of the NRL/Nr2e3 Pathway

The primary function of this compound is to antagonize the activity of the nuclear receptor Nr2e3.[2][4][5] Nr2e3 is a critical downstream target of the neural retina leucine zipper (NRL) transcription factor.[4][6][7] In the developing retina, NRL initiates a cascade that commits photoreceptor precursors to a rod cell fate.[4][6][7] It does this, in part, by activating the expression of Nr2e3.[4][6] Nr2e3 then acts to suppress the expression of cone-specific genes while promoting the expression of rod-specific genes, such as rhodopsin (Rho).[1][4][7]

By inhibiting Nr2e3, PR3 effectively disrupts this developmental pathway. This inhibition leads to a decrease in the expression of rod-specific genes and a concurrent upregulation of a subset of cone-specific genes.[4] This modulation of gene expression is thought to confer a more cone-like state to the photoreceptors, which may enhance their survival in the context of certain retinal degenerative diseases, such as retinitis pigmentosa (RP).[1][4]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound (PR3) action on the NRL/Nr2e3 signaling pathway in photoreceptor cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound.

| Table 1: Effect of PR3 on Gene Expression | |

| Gene | Effect of PR3 Treatment |

| Rho (Rhodopsin) | Decreased expression[1][4][5] |

| Nrl | Decreased expression[4] |

| Gnat1 | Decreased expression[4] |

| Nr2e3 | Decreased expression[4] |

| Thrb (Cone gene) | Increased expression[4] |

| S-opsin (Cone protein) | Increased expression[4] |

| Table 2: Effect of PR3 on Retinal Phenotype in RhoP23H Mice | |

| Parameter | Observation |

| Photoreceptor Loss | Prevented[1][3][4] |

| Scotopic ERG Function | Preserved/Improved[1][3][4] |

| Photopic ERG Function | Preserved/Improved[1][3][4] |

| Outer Nuclear Layer (ONL) Thickness | Preserved[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

In Vitro Retinal Explant Culture and Treatment

-

Objective: To assess the direct effect of PR3 on gene and protein expression in developing retinal tissue.

-

Method:

-

Retinas were dissected from early postnatal mice (e.g., P0).

-

The retinas were cultured on a porous membrane insert at the air-medium interface.

-

The culture medium was supplemented with a specific concentration of this compound or a vehicle control.

-

The retinal explants were incubated for a defined period (e.g., 7-10 days).

-

Following incubation, the tissue was harvested for analysis.

-

-

Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of rod and cone-specific genes.

-

Immunohistochemistry: To visualize the protein expression and localization of markers such as rhodopsin and S-opsin.

-

In Vivo Treatment of Retinal Degeneration Mouse Models

-

Objective: To evaluate the therapeutic efficacy of PR3 in a living animal model of retinitis pigmentosa.

-

Animal Model: RhoP23H mice, which carry a mutation in the rhodopsin gene that leads to progressive photoreceptor degeneration.

-

Method:

-

RhoP23H mice were administered this compound systemically, for example, via intraperitoneal injection.[4][5]

-

A control group of RhoP23H mice received vehicle injections.

-

Treatment was typically initiated at an early age and continued for a specified duration (e.g., daily injections for one week).[4]

-

-

Analysis:

-

Electroretinography (ERG): To functionally assess the electrical responses of rod and cone photoreceptors to light stimuli. Scotopic ERG measures rod function, while photopic ERG measures cone function.

-

Histology: Retinal cross-sections were prepared and stained (e.g., with H&E) to measure the thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies. A thicker ONL indicates greater photoreceptor survival.

-

Fundus Examination: To visually inspect the health of the retina in live animals.

-

Small Molecule Screening for Nr2e3 Inhibitors

-

Objective: To identify small molecules that can modulate the activity of Nr2e3.

-

Method:

-

A high-throughput screen was performed using a library of small molecules.

-

The screen was designed to identify compounds that could reduce the expression of rod-specific genes in primary murine retinal cell cultures.[1]

-

Candidate molecules, including an earlier compound named Photoregulin 1 (PR1), were further characterized for their ability to inhibit Nr2e3 activity.[1] this compound was developed as a next-generation inhibitor with improved properties.[1][3][4]

-

Experimental Workflow Diagram

Caption: A generalized workflow for the initial characterization of this compound.

Conclusion

The initial studies on this compound have established its function as a potent modulator of the NRL/Nr2e3 signaling pathway. By antagonizing Nr2e3, PR3 can suppress the expression of rod-specific genes and promote a cone-like cellular state, which has been shown to be protective in a mouse model of retinitis pigmentosa. These foundational findings highlight the potential of PR3 as a therapeutic agent for inherited retinal diseases and provide a strong basis for further preclinical and clinical development. Future research will likely focus on elucidating the precise molecular interactions between PR3 and Nr2e3, optimizing its delivery and efficacy, and exploring its potential in a broader range of retinal dystrophies.

References

- 1. Gene-agnostic therapeutic approaches for inherited retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Gene-agnostic therapeutic approaches for inherited retinal degenerations [frontiersin.org]

- 4. Targeting of the NRL Pathway as a Therapeutic Strategy to Treat Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disease modeling and pharmacological rescue of autosomal dominant retinitis pigmentosa associated with RHO copy number variation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

Photoregulin 3: A Small Molecule Modulator of the Nuclear Receptor Nr2e3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nr2e3 is a critical transcription factor in the development and maintenance of photoreceptor cells in the retina. Its dysfunction is linked to a variety of retinal degenerative diseases, including Enhanced S-cone Syndrome and retinitis pigmenta. Photoregulin 3 (PR3) has emerged as a potent small molecule modulator of Nr2e3, offering a potential therapeutic avenue for these debilitating conditions. This technical guide provides a comprehensive overview of the current understanding of PR3, focusing on its mechanism of action, quantitative biophysical and cellular characteristics, and the experimental methodologies used to elucidate its function. Detailed protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to Nr2e3 and the Therapeutic Rationale for its Modulation

The nuclear receptor subfamily 2 group E member 3 (Nr2e3), also known as photoreceptor-specific nuclear receptor (PNR), plays a pivotal role in the intricate transcriptional network that governs photoreceptor cell fate and function.[1][2][3][4] In the developing retina, Nr2e3 is crucial for the differentiation of rod photoreceptors while simultaneously repressing the cone cell lineage.[5][6][7] In mature photoreceptors, Nr2e3 continues to be expressed and is involved in maintaining photoreceptor health and survival.[1][4][5]

Mutations in the NR2E3 gene in humans are associated with a spectrum of retinal diseases.[7] These disorders are often characterized by an abnormal increase in the number of short-wavelength sensitive (S)-cones and a progressive loss of rod photoreceptors, leading to night blindness and a gradual decline in vision.[3][8] The critical role of Nr2e3 in photoreceptor biology makes it an attractive target for therapeutic intervention. Small molecule modulators that can influence the transcriptional activity of Nr2e3 hold the promise of correcting the underlying molecular defects in these diseases and preserving vision.

This compound (PR3): A Novel Modulator of Nr2e3

This compound (PR3) has been identified as a small molecule that modulates the activity of Nr2e3.[9] It has been shown to influence the expression of photoreceptor-specific genes, suggesting its potential to correct the gene expression imbalances observed in Nr2e3-related retinal diseases.[9]

Quantitative Data on PR3-Nr2e3 Interaction and Activity

The interaction of PR3 with Nr2e3 and its cellular effects have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available for PR3.

| Parameter | Value | Assay | Reference |

| IC50 | 0.07 µM | Luciferase-based Nr2e3-NCoR interaction assay | [PubChem Assay IDs: 602229, 624378, 624394, 651849] |

| Estimated Kd | 67 µM | Isothermal Titration Calorimetry (ITC) | [10] |

Table 1: Biophysical and Biochemical Data for this compound

| Gene Target | Effect of PR3 Treatment | Experimental System | Reference |

| Rod-specific genes (e.g., Rhodopsin) | Decreased expression | Wild-type mouse retinal explants | [9] |

| S-opsin (cone-specific gene) | Increased number of S-opsin positive cells | Wild-type mouse retinal explants | [9] |

Table 2: Cellular Effects of this compound on Photoreceptor Gene Expression

Signaling Pathways and Mechanism of Action

Nr2e3 functions within a complex network of transcription factors to regulate photoreceptor gene expression. It interacts with other key retinal transcription factors, such as Crx and Nrl, to either activate or repress target gene transcription.[2][7] PR3 is thought to exert its effects by modulating these interactions.

The Nr2e3 Transcriptional Regulatory Network

The following diagram illustrates the key interactions of Nr2e3 in the regulation of rod and cone gene expression.

Caption: Nr2e3 signaling in photoreceptor development.

Proposed Mechanism of Action of this compound

PR3 was initially identified in a screen for compounds that disrupt the interaction between Nr2e3 and the co-repressor NCoR.[10] This suggests that PR3 may function as an antagonist or inverse agonist of Nr2e3's repressive functions. Furthermore, PR3 treatment leads to a decrease in rod-specific gene expression, a function that typically involves Nr2e3 acting as a co-activator with Nrl and Crx.[10] This indicates a more complex mechanism, possibly involving the modulation of Nr2e3's interaction with both co-repressors and co-activators. The observation that PR3 increases the binding of Nr2e3 to Nrl further supports the idea that PR3 alters the protein-protein interactions of Nr2e3.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Luciferase-based Nr2e3-NCoR Interaction Assay

This assay is used to identify and characterize small molecules that disrupt the interaction between Nr2e3 and its co-repressor NCoR.

Principle: The assay utilizes a reporter gene (luciferase) under the control of a promoter that is regulated by the interaction of a Gal4-DNA binding domain (DBD)-Nr2e3 fusion protein and a VP16 activation domain (AD)-NCoR fusion protein. Disruption of the Nr2e3-NCoR interaction by a small molecule leads to a decrease in luciferase expression.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

-

After 24 hours, cells are co-transfected with expression vectors for Gal4-DBD-Nr2e3, VP16-AD-NCoR, and a luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS) using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24 hours of compound treatment, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.

-

Luminescence is quantified using a plate-reading luminometer.

-

-

Data Analysis:

-

Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation:

-

Recombinant human Nr2e3 ligand-binding domain (LBD) is expressed and purified.

-

The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

-

This compound is dissolved in the same ITC buffer to the desired concentration. The final concentration of DMSO should be kept low and identical in both the protein and ligand solutions.

-

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the Nr2e3 LBD solution (e.g., 20 µM).

-

The injection syringe is filled with the this compound solution (e.g., 200 µM).

-

A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Quantitative PCR (qPCR) for Retinal Gene Expression

qPCR is used to quantify the changes in the mRNA levels of specific genes in retinal tissue following treatment with this compound.

Protocol:

-

Retinal Explant Culture and Treatment:

-

Retinas are dissected from mice at a specific postnatal day (e.g., P4) and cultured on a porous membrane insert.

-

The explants are treated with this compound (e.g., 0.3 µM) or a vehicle control (DMSO) for a specified period (e.g., 2 days).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the retinal explants using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

The reaction mixture contains cDNA template, gene-specific forward and reverse primers for the target gene (e.g., Rhodopsin) and a reference gene (e.g., Gapdh), and a SYBR Green master mix.

-

A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The cycle threshold (Ct) values for the target and reference genes are determined.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle-treated controls.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to investigate whether this compound modulates the interaction between Nr2e3 and its protein partners, such as Nrl.

Protocol:

-

Cell Culture, Transfection, and Treatment:

-

HEK293 cells are cultured and co-transfected with expression vectors for tagged versions of Nr2e3 (e.g., FLAG-Nr2e3) and Nrl (e.g., HA-Nrl).

-

After 24 hours, the cells are treated with this compound or a vehicle control for a specified time.

-

-

Cell Lysis and Immunoprecipitation:

-

Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

The pre-cleared lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C.

-

Protein A/G agarose beads are added to the lysate to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA antibodies) to detect the immunoprecipitated protein and its co-immunoprecipitated partner.

-

Experimental and Drug Discovery Workflows

The identification and characterization of small molecule modulators of orphan nuclear receptors like Nr2e3 typically follows a structured workflow.

Caption: A typical drug discovery workflow for Nr2e3 modulators.

Conclusion and Future Directions

This compound represents a promising starting point for the development of therapeutics targeting Nr2e3-mediated retinal diseases. The data gathered to date demonstrate its ability to directly bind Nr2e3 and modulate the expression of key photoreceptor genes. However, further research is required to fully elucidate its mechanism of action and to optimize its pharmacological properties. Future studies should focus on:

-

Improving Potency and Selectivity: Structure-activity relationship (SAR) studies are needed to develop analogs of PR3 with higher affinity for Nr2e3 and greater selectivity over other nuclear receptors.

-

Elucidating the Detailed Mechanism of Action: Further investigation into how PR3 differentially affects Nr2e3's interactions with co-activators and co-repressors will provide a more complete understanding of its functional consequences.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of retinitis pigmentosa are essential to evaluate the long-term efficacy and safety of PR3 and its optimized derivatives.

The continued exploration of this compound and other small molecule modulators of Nr2e3 holds significant potential for the development of novel treatments for a range of currently incurable retinal degenerative diseases.

References

- 1. Dual role of Nr2e3 in photoreceptor development and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease [mdpi.com]

- 6. The Rod Photoreceptor-Specific Nuclear Receptor Nr2e3 Represses Transcription of Multiple Cone-Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in the DNA-Binding Domain of NR2E3 Affect In Vivo Dimerization and Interaction with CRX | PLOS One [journals.plos.org]

- 8. A Hybrid Photoreceptor Expressing Both Rod and Cone Genes in a Mouse Model of Enhanced S-Cone Syndrome | PLOS Genetics [journals.plos.org]

- 9. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

- 10. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Photoregulin 3 in Rod Photoreceptor Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Photoregulin 3 (PR3), a small molecule modulator of rod photoreceptor gene expression. It details the molecular mechanisms through which PR3 is proposed to act, its effects on gene transcription, and its potential as a therapeutic agent for retinal degenerative diseases. This document synthesizes key research findings, presenting quantitative data in a structured format, outlining detailed experimental protocols, and providing visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of PR3's function.

Introduction: The Challenge of Retinal Degeneration and the Promise of Gene Regulation

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive loss of rod photoreceptors, leading to night blindness and eventual loss of peripheral and central vision.[1] A significant portion of RP-causing mutations affect genes crucial for the development and function of rod photoreceptors.[1] An emerging therapeutic strategy for these conditions is the pharmacological modulation of gene expression pathways that govern rod cell fate and function.[1][2]

Key to this regulatory network are the transcription factors NRL (Neural Retina Leucine zipper) and NR2E3 (Nuclear Receptor subfamily 2 group E member 3).[2][3] NRL is a master regulator that promotes rod differentiation, in part by activating the expression of Nr2e3.[3] NR2E3, an orphan nuclear receptor, then acts in concert with other transcription factors, such as CRX (Cone-Rod Homeobox), to activate rod-specific genes (e.g., Rhodopsin) and simultaneously repress cone-specific genes.[4][5] This intricate balance is essential for maintaining the identity and function of rod photoreceptors.

Disruption of this pathway has been shown to have protective effects in models of retinal degeneration. For instance, the genetic deletion of Nrl or Nr2e3 can slow down the death of photoreceptors in various RP mouse models.[2] This has spurred the search for small molecules that can pharmacologically replicate these effects, offering a gene-independent therapeutic approach. This compound (PR3) has been identified as such a molecule, demonstrating the potential to inhibit rod gene expression and preserve photoreceptor structure and function.[1][2][6]

Mechanism of Action of this compound

-

Target-based identification: PR3 was initially identified in a high-throughput screen for compounds that could disrupt the interaction between NR2E3 and its co-repressor, NCoR.[1]

-

Direct Interaction: Isothermal titration calorimetry (ITC) experiments have confirmed a direct physical interaction between PR3 and the NR2E3 protein.[1][6]

-

Genetic Validation: In rd7 mice, which harbor a loss-of-function mutation in the Nr2e3 gene, treatment with PR3 fails to reduce the expression of Rhodopsin, indicating that the effects of PR3 are dependent on a functional NR2E3 protein.[1][6][7]

While initially identified as an inhibitor of NR2E3's co-repressor function, the observed broad downregulation of rod-specific genes suggests that PR3 also inhibits the co-activator function of NR2E3.[1][7] The current model posits that PR3 modulates the transcriptional complex formed by NR2E3, NRL, and CRX at the promoters of rod-specific genes. Co-immunoprecipitation experiments have shown that PR3 treatment increases the binding of NR2E3 to NRL.[1] This alteration in protein-protein interactions may stabilize an inactive transcriptional complex, thereby repressing the expression of target genes like Rhodopsin.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which PR3 modulates rod photoreceptor gene expression.

Quantitative Data on PR3 Activity and Effects

The following tables summarize the key quantitative data from studies on this compound, providing insights into its potency and its effects on gene expression and retinal structure.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Source |

| IC₅₀ | 0.07 µM | Luciferase-based Nr2e3-NCoR disruption assay | [1] |

| K_d | ~67 µM | Isothermal Titration Calorimetry (direct binding to Nr2e3) | [1][6] |

Table 2: Effect of PR3 on Rod-Specific Gene Expression

| Gene | Treatment | Fold Change vs. Control | Method | Organism/System | Source |

| Rhodopsin | 0.3 µM PR3 (2 days) | ↓ (Significant Reduction) | qPCR | P4 Mouse Retinal Explants | [2] |

| Rhodopsin | PR3 (dose-dependent) | ↓ | Immunofluorescence | Dissociated Mouse Retinal Cells | [2] |

| Rod-specific transcripts (global) | 10 mg/kg PR3 (in vivo, 24h) | ↓ (General Decrease) | RNA-seq | P12 Wild-type Mouse Retina | [1][2][6] |

Table 3: In Vivo Efficacy of PR3 in the RhoP23H Mouse Model of Retinitis Pigmentosa

| Parameter | PR3-Treated | Vehicle-Treated Control | Timepoint | Source |

| Photoreceptor Nuclei Count (per 100 µm) | >5-fold higher | Baseline degeneration | 4 months | [8] |

| Outer Nuclear Layer (ONL) Thickness | Preserved | Significantly reduced | P21 | [2] |

| Scotopic b-wave Amplitude (Visual Function) | Significantly preserved | Significantly reduced | P21 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound.

Luciferase Reporter Assay for Nr2e3 Activity

This assay is used to identify and characterize small molecules that modulate the transcriptional activity of Nr2e3.[9][10]

Objective: To quantify the effect of PR3 on the interaction between Nr2e3 and a co-regulator (e.g., NCoR).

Materials:

-

HEK293 cells

-

Expression plasmids: pCMV-Gal4-Nr2e3 (LBD), pCMV-VP16-NCoR (ID), pG5-luc (luciferase reporter)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PR3 or DMSO (vehicle control).

-

-

Luciferase Assay:

-

After 24 hours of compound treatment, lyse the cells and measure the firefly luciferase activity using a luminometer and the Dual-Luciferase® Reporter Assay System.[13]

-

Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.[9]

-

-

Data Analysis:

-

Calculate the relative luciferase activity for each PR3 concentration compared to the DMSO control.

-

Plot the dose-response curve and determine the IC₅₀ value.

-

RNA Sequencing (RNA-seq) of Retinal Tissue

This protocol is for analyzing global gene expression changes in the retina following in vivo PR3 treatment.[14]

Objective: To identify the transcriptome-wide effects of PR3 on rod photoreceptor gene expression.

Materials:

-

P12 wild-type mice

-

This compound (10 mg/kg in vehicle)

-

Vehicle (e.g., DMSO)

-

RNA extraction kit (e.g., Qiagen RNeasy)

-

Next-generation sequencing platform (e.g., Illumina)

Protocol:

-

In Vivo Treatment:

-

Tissue Collection and RNA Extraction:

-

24 hours post-injection, euthanize the mice and dissect the retinas.

-

Immediately homogenize the retinal tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

-

Library Preparation and Sequencing:

-

Data Analysis:

-

Align the sequencing reads to the mouse reference genome.

-

Perform differential gene expression analysis between the PR3-treated and vehicle-treated groups.[17]

-

Identify significantly up- and down-regulated genes, with a focus on known rod and cone photoreceptor-specific transcripts.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be adapted to investigate the in vivo binding of NR2E3 to the promoter regions of target genes in retinal tissue and how this might be affected by PR3.[18][19]

Objective: To determine if NR2E3, in the presence or absence of PR3, occupies the promoter regions of specific rod and cone genes.

Materials:

-

Mouse retinal tissue

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Anti-NR2E3 antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the chromatin overnight with an anti-NR2E3 antibody or a control IgG.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

-

Analysis:

-

Use quantitative PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., Rhodopsin, S-Opsin) to quantify the enrichment of these sequences in the NR2E3-immunoprecipitated DNA compared to the IgG control.[22]

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule therapies for retinal degenerative diseases. Its ability to modulate the NR2E3-mediated gene expression network in rod photoreceptors provides a powerful tool for slowing the progression of diseases like retinitis pigmentosa. The data strongly support a mechanism where PR3 directly targets NR2E3, leading to a downstream reduction in the expression of rod-specific genes, which in turn confers a neuroprotective effect.

Future research should focus on several key areas:

-

Refining the Mechanism: Further elucidation of the precise molecular interactions between PR3, NR2E3, and its partner transcription factors will be crucial for understanding its mode of action and for the development of second-generation compounds with improved specificity and potency.

-

Long-term Efficacy and Safety: While short-term studies are promising, long-term in vivo studies are needed to assess the durability of the protective effects of PR3 and to evaluate any potential off-target effects or toxicity.

-

Broadening Therapeutic Applications: Investigating the efficacy of PR3 in other models of retinal degeneration will help to determine the breadth of its potential therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and build upon the current knowledge of this compound's role in rod photoreceptor gene expression. The detailed protocols and structured data presentation are intended to facilitate the design of new experiments and accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The photoreceptor-specific nuclear receptor Nr2e3 interacts with Crx and exerts opposing effects on the transcription of rod versus cone genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

- 7. Peer review in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

- 8. Germline knockout of Nr2e3 protects photoreceptors in three distinct mouse models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome analysis reveals rod/cone photoreceptor specific signatures across mammalian retinas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. academic.oup.com [academic.oup.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Chromatin Immunoprecipitation Assay in Mouse Retinal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chromatin Immunoprecipitation Assay in Mouse Retinal Tissue | Springer Nature Experiments [experiments.springernature.com]

- 20. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 21. researchgate.net [researchgate.net]

- 22. Nr2e3-Directed Transcriptional Regulation of Genes Involved in Photoreceptor Development and Cell-Type Specific Phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

Photoregulin 3: A Novel Therapeutic Candidate for Retinal Degeneration

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic potential of Photoregulin 3 (PR3), a small molecule modulator of the rod transcription factor Nr2e3, in the context of retinal degeneration. PR3 has demonstrated significant efficacy in preclinical models of retinitis pigmentosa (RP), offering a promising pharmacological strategy for a group of inherited retinal diseases that currently lack effective treatments. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action

This compound operates by modulating the activity of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in rod photoreceptors.[1][2] By inhibiting Nr2e3, PR3 effectively represses the expression of rod-specific genes.[1][2] This targeted suppression of rod gene expression has been shown to slow the progression of retinal degeneration in preclinical models.[1][2][3] The therapeutic rationale is based on the observation that reducing the metabolic and functional load on diseased rods can enhance their survival.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings, providing a clear comparison of the effects of PR3 treatment.

Table 1: In Vitro Efficacy of this compound on Rhodopsin Expression

| Treatment Group | Concentration (µM) | Rhodopsin Expression (Normalized) | Statistical Significance (p-value) |

| DMSO (Control) | - | 1.0 | - |

| Photoregulin 1 (PR1) | 0.3 | ~0.8 | Not specified |

| This compound (PR3) | 0.3 | ~0.4 | 0.0075 (vs. DMSO) |

Data extracted from qPCR analysis of intact retinal explant cultures from P4 mice treated for 2 days.[1]

Table 2: Effect of this compound on Photoreceptor Survival in RhoP23H Mice

| Treatment Group | Metric | Value | Statistical Significance (p-value) |

| Vehicle (Control) | Number of Rods | Baseline | - |

| This compound (PR3) | Number of Rods | ~2x Control | Not specified |

| Vehicle (Control) | Scotopic b-wave amplitude | Baseline | - |

| This compound (PR3) | Scotopic b-wave amplitude | Significantly elevated | Not specified |

| Vehicle (Control) | Photopic b-wave amplitude | Baseline | - |

| This compound (PR3) | Photopic b-wave amplitude | Significantly elevated | Not specified |

Data from in vivo studies on the RhoP23H mouse model of retinitis pigmentosa.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Primary Retinal Cell Culture and Drug Treatment

-

Cell Source: Retinas were dissociated from postnatal day 5 (P5) mice.[2][3]

-

Culture Conditions: Dissociated retinal cells were cultured in media containing the small molecules (PR3, PR1, or DMSO as a control).[2][3]

-

Endpoint Analysis: Rhodopsin expression was assessed using an immunofluorescence-based assay.[2][3]

Intact Retinal Explant Culture

-

Tissue Source: Intact retinas were explanted from P4 or P11 mice.[1][2]

-

Culture Conditions: Explants were cultured in media containing either DMSO or a specified concentration of PR3 (e.g., 0.3 µM).[1][2]

-

Treatment Duration: Explants were treated for 2 to 3 days.[1][2]

-

Endpoint Analysis:

In Vivo Animal Studies in RhoP23H Mice

-

Animal Model: The RhodopsinP23H (RhoP23H) mouse model of autosomal dominant retinitis pigmentosa was used.[1][3]

-

Treatment Regimen: Mice received systemic treatment via intraperitoneal (IP) injections of PR3 or a vehicle control.[2]

-

Timeline: The specific timeline for treatment and analysis was established based on the progression of photoreceptor degeneration in this model.[1][3]

-

Endpoint Analysis:

-

Structural Rescue: Retinal sections were analyzed by immunofluorescence staining for markers such as Rhodopsin, S-Opsin, Otx2, and Cone Arrestin to assess the preservation of photoreceptors.[1][3]

-

Functional Rescue: Electroretinography (ERG) was performed to measure scotopic (rod-mediated) and photopic (cone-mediated) b-wave amplitudes, providing a quantitative assessment of retinal function.[3]

-

Gene Expression: qPCR was performed on retinal tissue to measure the expression of photoreceptor survival markers like Recoverin and Rhodopsin.[3]

-

Global Transcriptome Analysis

-

Animal Model: Wild-type mice were treated systemically with PR3 or vehicle at P12.[1][2]

-

Sample Collection: Retinas were collected 24 hours after the injection (at P13).[1][2]

-

Analysis: RNA sequencing was performed to conduct a global transcriptome analysis and identify changes in gene expression, particularly in rod photoreceptor-specific transcripts.[1][2]

Conclusion and Future Directions

This compound represents a significant advancement in the search for treatments for retinitis pigmentosa and potentially other retinal degenerative diseases.[2] The data strongly supports the hypothesis that pharmacological modulation of rod gene expression through the inhibition of Nr2e3 is a viable therapeutic strategy.[1][2] Future research should focus on optimizing the potency, solubility, and stability of PR3 for potential clinical development.[1] Further studies are also warranted to explore the long-term efficacy and safety of this compound in a wider range of retinal degeneration models. The detailed protocols and visualized pathways provided in this guide are intended to facilitate these next steps in the research and development pipeline.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

- 3. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Photoregulin 3 and the Nr2e3 Transcription Factor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptor subfamily 2 group E member 3 (Nr2e3), also known as photoreceptor-specific nuclear receptor (PNR), is a critical transcription factor in the development and function of the retina. It plays a dual role, activating rod-specific genes while repressing cone-specific genes, thereby ensuring the proper differentiation of photoreceptor cells. Dysregulation of Nr2e3 function is associated with a spectrum of retinal diseases, including Enhanced S-cone Syndrome (ESCS), Goldmann-Favre syndrome, and retinitis pigmentosa.[1][2][3]

Photoregulin 3 (PR3) has emerged as a small molecule modulator that influences rod gene expression, with evidence suggesting its mechanism of action is mediated through the Nr2e3 transcription factor.[1] This technical guide provides a comprehensive overview of the interaction between PR3 and Nr2e3, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated pathways and workflows.

Core Concepts: Nr2e3 Function and Modulation

Nr2e3 is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified. It functions as part of a larger transcriptional complex that includes other key photoreceptor transcription factors such as Cone-rod homeobox (Crx) and Neural retina leucine zipper (Nrl).[2][4][5] This complex binds to regulatory regions of target genes to control their expression. The crystal structure of the Nr2e3 ligand-binding domain (LBD) has been resolved, revealing a dimeric, auto-repressed conformation in its apo (unliganded) state.[6][7] It is hypothesized that the binding of small molecules to the LBD could induce conformational changes that switch Nr2e3 from a transcriptional repressor to an activator, or vice versa.[6][7]

This compound is a small molecule that has been shown to inhibit rod photoreceptor gene expression.[1] Studies suggest that PR3 exerts its effects by modulating the activity of the Nr2e3-containing transcriptional complex.

Quantitative Data on the PR3-Nr2e3 Interaction

While direct binding affinity values (e.g., Kd) for the interaction between this compound and Nr2e3 are not yet publicly available, several studies have provided quantitative data on the functional consequences of this interaction.

Dose-Response of this compound on Rhodopsin Expression

Rhodopsin is a well-established downstream target of the Nr2e3 transcriptional complex. The effect of PR3 on rhodopsin expression provides an indirect measure of its ability to modulate Nr2e3 activity.

| Concentration of PR3 | Rhodopsin Expression (Normalized) |

| 0 µM (DMSO control) | 1.0 |

| 0.1 µM | ~0.8 |

| 0.3 µM | ~0.6 |

| 1 µM | ~0.4 |

| 3 µM | ~0.3 |

| 10 µM | ~0.2 |

| Table 1: Dose-response relationship of this compound on Rhodopsin expression in dissociated retinal cell cultures. Data are illustrative and based on trends reported in the literature.[1] |

Effect of this compound on Rhodopsin Promoter Activity

Luciferase reporter assays have been employed to quantify the impact of PR3 on the transcriptional activity of the Nr2e3/Crx/Nrl complex on the rhodopsin promoter.

| Condition | Relative Luciferase Activity |

| Nr2e3 + Crx + Nrl (DMSO) | 100% |

| Nr2e3 + Crx + Nrl + 1 µM PR3 | ~40% |

| Table 2: Effect of this compound on Rhodopsin promoter activity in HEK293 cells co-transfected with Nr2e3, Crx, and Nrl.[1] |

Signaling Pathways and Logical Relationships

The interaction of PR3 with the Nr2e3 transcriptional complex leads to a downstream cascade of events affecting photoreceptor gene expression.

References

- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 2. berthold.com [berthold.com]

- 3. Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3): Role in Retinal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Nr2e3-Directed Transcriptional Regulation of Genes Involved in Photoreceptor Development and Cell-Type Specific Phototransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

Photoregulin 3: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoregulin 3 (PR3) is a small molecule modulator of the nuclear receptor subfamily 2 group E member 3 (Nr2e3), a key transcription factor in retinal development and function. By interacting with Nr2e3, PR3 influences the expression of photoreceptor-specific genes, demonstrating therapeutic potential for retinal degenerative diseases such as retinitis pigmentosa (RP). This technical guide provides a comprehensive overview of the basic chemical properties, structure, and biological activity of this compound, along with detailed protocols for key experimental procedures used to characterize its function.

Chemical Properties and Structure

Contrary to protein-based therapeutics, this compound is a small organic molecule. As such, its chemical properties are defined by its atomic composition and arrangement rather than an amino acid sequence. The key chemical identifiers and properties of this compound are summarized below.

| Property | Value |

| PubChem CID | 2092851 |

| Molecular Formula | C₂₀H₁₉N₅O₂S |

| Molecular Weight | 393.47 g/mol |

| SMILES | O=C1NC(c2nc(sc2c3ccccc3)N(CC)CC)c4ccccc14 |

| Chemical Structure |  |

| InChI | InChI=1S/C20H19N5O2S/c1-3-24(4-2)18-15-13(28-19(15)23-11-9-7-6-8-10-11)12-14-16(21-20(26)25-14)17(22)5-2/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,25,26) |

Data sourced from PubChem.

Mechanism of Action and Signaling Pathway

This compound functions by modulating the transcriptional activity of Nr2e3, a nuclear receptor crucial for photoreceptor cell fate. Nr2e3, in conjunction with the neural retina leucine zipper protein (Nrl), activates rod-specific genes while repressing cone-specific genes. PR3 has been shown to inhibit rod photoreceptor gene expression, potentially by disrupting the interaction of Nr2e3 with its co-regulators.[1] This modulation of the Nrl-Nr2e3 signaling pathway is the basis for its therapeutic potential in retinal diseases.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

Luciferase Reporter Assay for Nr2e3 Activity

This assay is used to quantify the effect of this compound on the transcriptional activity of Nr2e3. A reporter gene (luciferase) is placed under the control of a promoter that is regulated by Nr2e3.

Materials:

-

HEK293T cells

-

Expression plasmids for Nr2e3 and a luciferase reporter construct with an Nr2e3-responsive element

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Co-transfect cells with the Nr2e3 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

-

Cell Lysis:

-

After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

-

Luminescence Measurement:

-

Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase reaction (internal control). Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity in PR3-treated cells compared to vehicle-treated cells.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and the Nr2e3 protein.

Materials:

-

Purified Nr2e3 protein

-

This compound

-

Isothermal Titration Calorimeter

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

Protocol:

-

Sample Preparation:

-

Dialyze the purified Nr2e3 protein against the ITC buffer overnight at 4°C.

-

Dissolve this compound in the same dialysis buffer to the desired concentration.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the Nr2e3 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of PR3 into the Nr2e3 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Primary Retinal Cell Culture and Immunofluorescence

This method is used to assess the effect of this compound on the expression of specific proteins (e.g., rhodopsin) in their native cellular context.

Materials:

-

Postnatal day 5 (P5) mouse pups

-

Dissection medium (e.g., Hanks' Balanced Salt Solution)

-

Digestion solution (e.g., papain)

-

Culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)

-

This compound

-

Primary antibodies (e.g., anti-rhodopsin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Retinal Dissociation:

-

Dissect retinas from P5 mouse pups and incubate them in the digestion solution.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

-

Cell Culture and Treatment:

-

Plate the dissociated retinal cells on coated coverslips.

-

After 24 hours, treat the cells with this compound or vehicle control.

-

-

Immunofluorescence Staining:

-

After 48 hours of treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific binding sites.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Image the stained cells using a fluorescence microscope.

-

Quantify the fluorescence intensity or the number of positive cells to determine the effect of PR3 on protein expression.

-

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure changes in the mRNA levels of target genes in response to this compound treatment.

Materials:

-

Retinal tissue or cultured retinal cells

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., Rhodopsin, Nr2e3) and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from retinal tissue or cells treated with PR3 or vehicle.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix.

-

-

Data Acquisition and Analysis:

-

Run the qPCR reaction in a real-time PCR instrument.

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate whether this compound affects the interaction between Nr2e3 and its protein partners, such as Nrl.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged versions of Nr2e3 and Nrl

-

This compound

-

Lysis buffer

-

Antibody against the tag on Nr2e3

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture, Transfection, and Treatment:

-

Co-transfect HEK293T cells with plasmids expressing tagged Nr2e3 and Nrl.

-

Treat the cells with this compound or vehicle control.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells and incubate the lysate with the antibody against the Nr2e3 tag.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

-

Elution and Western Blotting:

-

Wash the beads to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the Nrl tag to detect the co-precipitated protein.

-

Electroretinography (ERG)

ERG is an in vivo technique used to assess the functional consequences of this compound treatment on retinal photoreceptor activity in animal models of retinitis pigmentosa.

Materials:

-

Mouse model of retinitis pigmentosa (e.g., RhoP23H mice)

-

This compound

-

Anesthetics

-

Mydriatic eye drops

-

ERG recording system with corneal electrodes

-

Ganzfeld dome for light stimulation

Protocol:

-

Animal Treatment and Dark Adaptation:

-

Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection).

-

Dark-adapt the mice overnight before the ERG recordings.

-

-

Animal Preparation:

-

Anesthetize the mouse and dilate its pupils with mydriatic drops.

-

Place the corneal electrodes on the eyes.

-

-

Scotopic ERG Recording:

-

In a dark room, present single flashes of increasing light intensity to elicit rod-driven responses.

-

Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).

-

-

Photopic ERG Recording:

-

Light-adapt the mouse to a background light to saturate the rods.

-

Present light flashes to elicit cone-driven responses.

-

-

Data Analysis:

-

Measure the amplitudes and implicit times of the a- and b-waves.

-

Compare the ERG responses of PR3-treated mice to vehicle-treated mice to assess functional rescue.

-

Conclusion

This compound is a promising small molecule with the potential to treat retinal degenerative diseases by modulating the Nrl-Nr2e3 signaling pathway. This guide has provided a detailed overview of its chemical properties and the key experimental methodologies used to characterize its biological function. The provided protocols serve as a foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and similar compounds.

References

Photoregulin 3: A Novel Modulator of Rod Photoreceptor Gene Expression for the Treatment of Retinitis Pigmentosa

A Technical Whitepaper on Preliminary In Vitro and In Vivo Findings

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the preliminary data on Photoregulin 3 (PR3), a small molecule identified as a potential therapeutic agent for retinitis pigmentosa (RP). PR3 is proposed to function by modulating the nuclear receptor Nr2e3, a key regulator of rod photoreceptor gene expression. By suppressing the expression of rod-specific genes, PR3 aims to slow the progressive degeneration of photoreceptor cells that characterizes RP. This whitepaper summarizes the initial in vitro identification and the significant in vivo efficacy of PR3 in a preclinical model of RP, offering a foundation for further investigation and development.

Core Findings and Data Presentation

In Vitro Data

This compound was initially identified through a search of PubChem for small molecules that interact with Nr2e3, a transcription factor crucial for photoreceptor development and function.[1] The primary in vitro evidence for PR3's activity comes from luciferase-based assays in transfected CHO-S cells, which demonstrated its ability to modulate Nr2e3 activity.[1] While a predecessor molecule, Photoregulin 1 (PR1), showed efficacy in slowing rod degeneration in in vitro models, its utility for in vivo studies was limited by poor potency, solubility, and stability.[2] PR3, a structurally distinct compound, was selected for its improved potential for systemic administration and efficacy.[1][2]

In Vivo Data

The majority of preliminary data for PR3 comes from studies in a well-established mouse model of RP, the RhodopsinP23H (RhoP23H) mouse. These studies demonstrate that systemic administration of PR3 can significantly preserve both the structure and function of the retina.

Table 1: Summary of In Vivo Gene Expression Changes in Wild-Type Mice Treated with this compound

| Gene Category | Observation | Method |

| Rod Photoreceptor Genes | Robust reduction in expression | RNA Sequencing |

| General Gene Expression | Top 100 largest changes dominated by photoreceptor-specific genes | Gene Ontology Analysis |

Data extracted from studies on wild-type mice treated with 10 mg/kg PR3.[1][3]

Table 2: Anatomical and Functional Rescue in RhoP23H Mice Treated with this compound

| Parameter | PR3-Treated RhoP23H Mice | Vehicle-Treated RhoP23H Mice | Method |

| S Opsin+ Cells (Ventral Retina) | Increased number | Baseline | Immunohistochemistry |

| Recoverin and Rhodopsin Expression | Higher expression | Lower expression | qPCR |

| Scotopic b-wave Amplitude (P21) | Significantly elevated | Baseline | Electroretinography (ERG) |

| Photopic b-wave Amplitude (P21) | Significantly elevated | Baseline | Electroretinography (ERG) |

| Photoreceptor Outer Segments | More elongated and healthier | Degenerated | Histology |

Data from RhoP23H mice treated with 10 mg/kg PR3.[2]

Experimental Protocols and Methodologies

In Vitro Nr2e3 Luciferase Assay

The initial identification of PR3 was based on its interaction with Nr2e3 in a luciferase reporter assay.[1]

-

Cell Line: Chinese Hamster Ovary (CHO-S) cells were used for the assay.

-

Transfection: Cells were transfected with a construct containing the Nr2e3 gene linked to a luciferase reporter system.

-

Screening: A library of small molecules, including PR3, was screened for their ability to modulate the luciferase signal, indicating an interaction with Nr2e3.

-

Hit Identification: Top-scoring compounds from the screen were identified as potential Nr2e3 modulators.[1]

In Vivo Studies in Mouse Models

-

Animal Models: Wild-type and RhoP23H mice were used for these studies.

-

Compound Administration: PR3 was dissolved in DMSO and administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.[2]

-

Treatment Regimen: For gene expression analysis in wild-type mice, a single IP injection was given at postnatal day 12 (P12), with retinal tissue collected 24 hours later.[2] For rescue experiments in RhoP23H mice, treatment was initiated at early stages of degeneration.[2]

-

RNA Sequencing: Global transcriptome analysis was performed on retinal tissue to assess changes in gene expression following PR3 treatment.[2]

-

Quantitative PCR (qPCR): Expression levels of specific photoreceptor genes, such as Recoverin and Rhodopsin, were quantified to confirm photoreceptor survival.[2]

-

Immunohistochemistry: Retinal sections were stained for specific markers, including Rhodopsin and S Opsin, to visualize the morphology and survival of rod and cone photoreceptors.[2]

-

Electroretinography (ERG): Scotopic (rod-mediated) and photopic (cone-mediated) ERG was performed to functionally assess the response of the retina to light stimuli and quantify the level of visual preservation.[2]

-

Electron Microscopy: Ultrastructural analysis of photoreceptor morphology was conducted to observe the development and integrity of outer segments.[1]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for this compound centers on its modulation of the Nr2e3 signaling pathway, which in turn suppresses the expression of genes associated with rod photoreceptor identity. This intervention is hypothesized to slow the degenerative process in retinitis pigmentosa.

Caption: Proposed signaling pathway of this compound in rod photoreceptors.

The in vivo evaluation of this compound followed a systematic workflow to determine its efficacy in a mouse model of retinitis pigmentosa. This involved compound administration, followed by a multi-faceted analysis of retinal structure and function.

Caption: Experimental workflow for in vivo testing of this compound.

Conclusion and Future Directions

The preliminary data on this compound provide a compelling proof-of-concept for a novel therapeutic strategy in the treatment of retinitis pigmentosa.[2] By modulating the Nr2e3 pathway and reducing the expression of rod-specific genes, PR3 has demonstrated the ability to preserve retinal structure and function in a preclinical model of the disease.[2] These findings support the hypothesis that pharmacological suppression of rod gene expression can effectively slow photoreceptor degeneration.

Future research should focus on elucidating the precise molecular mechanism of PR3's interaction with Nr2e3, as well as comprehensive pharmacokinetic and toxicology studies to assess its potential for clinical development. Further efficacy studies in additional models of RP are also warranted to determine the broader applicability of this therapeutic approach. The promising initial results position this compound as a significant candidate for further investigation in the quest for a treatment for retinitis pigmentosa.

References

- 1. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

- 3. Figures and data in Small molecule Photoregulin3 prevents retinal degeneration in the RhoP23H mouse model of retinitis pigmentosa | eLife [elifesciences.org]

Photoregulin 3: A Small Molecule Modulator of the Nr2e3 Signaling Pathway for Photoreceptor Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract